molecular formula C9H10ClFN2 B13698106 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine

Cat. No.: B13698106
M. Wt: 200.64 g/mol
InChI Key: IIZABUQDBXWYLE-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 3-fluoroazetidine moiety at the 5-position via a methylene linker. This structure confers unique physicochemical properties, including enhanced metabolic stability and bioavailability compared to simpler pyridine derivatives. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric and electronic effects that influence reactivity and biological interactions .

Properties

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

IUPAC Name

2-chloro-5-[(3-fluoroazetidin-1-yl)methyl]pyridine

InChI

InChI=1S/C9H10ClFN2/c10-9-2-1-7(3-12-9)4-13-5-8(11)6-13/h1-3,8H,4-6H2

InChI Key

IIZABUQDBXWYLE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CN=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the nucleophilic substitution of a 2-chloropyridine derivative with a [(3-fluoro-1-azetidinyl)methyl] group under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. The azetidinyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Yield (%) IR Spectral Features (cm⁻¹)
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine* C₉H₁₀ClFN₂ 200.65 N/A Cl, 3-fluoroazetidinylmethyl N/A ~2200 (-CN), ~1670 (C=O) [inferred]
2-Chloro-5-[(4-chloropiperidin-1-yl)methyl]pyridine C₁₁H₁₃Cl₂N₂ 245.15 N/A Cl, 4-chloropiperidinylmethyl N/A N/A
2-Chloro-5-[[2-(nitromethylene)imidazolidinyl]methyl]pyridine C₁₀H₁₁ClN₄O₂ 254.67 N/A Cl, nitromethyleneimidazolidinyl 66–77 1550–1340 (N=O), 718 (C-Cl)
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N 162.02 N/A Cl, chloromethyl N/A N/A
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives C₂₇H₂₀ClN₅O₃ 497.94 259–292 Cl, substituted phenyl, CN, C=O 66–81 2183–2201 (-CN), 1668–1672 (C=O)

*Inferred data based on analogs.

  • Steric Effects : The smaller azetidine ring (vs. piperidine in ) may reduce steric hindrance, enhancing binding affinity in biological targets .

Biological Activity

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is a synthetic compound notable for its unique structural features, including a pyridine ring substituted with a chloro group and an azetidinyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

The molecular formula of this compound is C8H8ClFNC_8H_8ClFN, with a molecular weight of approximately 200.64 g/mol. Its structure is characterized by the presence of both chloro and fluoro substituents, which significantly influence its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant pharmacological properties. The azetidinyl group enhances the compound's stability and bioavailability, making it a promising candidate for further development in therapeutic applications.

While detailed mechanisms are still under investigation, preliminary studies suggest that the compound interacts with various biological targets, potentially influencing pathways relevant to cancer treatment and neuropharmacology. Notably, the presence of the azetidinyl group may facilitate binding to specific receptors or enzymes, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : A study on structurally related pyridine derivatives indicated that modifications to the pyridine ring could enhance cytotoxic effects against various cancer cell lines. For example, derivatives exhibiting halogen substitutions showed increased binding affinity to cancer-related targets .
  • Neuropharmacological Effects : Research on compounds targeting the neuronal nicotinic acetylcholine receptors (nAChRs) suggests that similar structures can modulate receptor activity, potentially leading to therapeutic applications in neurodegenerative diseases .
  • Inhibitory Potency : A comparative analysis of various heterocyclic compounds revealed that those with similar functional groups exhibited inhibitory effects against key enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure DescriptionUnique Features
2-Chloro-5-(trifluoromethyl)pyridineContains a trifluoromethyl group instead of azetidinylEnhanced lipophilicity due to multiple fluorine atoms
2-Chloro-5-methylpyridineContains a methyl group instead of azetidinylSimpler structure with less steric hindrance
2-Chloro-5-(chloromethyl)pyridineFeatures a chloromethyl group instead of azetidinylIncreased reactivity due to the presence of another halogen

The distinct presence of the azetidinyl group in this compound contributes to its unique chemical and biological properties, making it particularly valuable for targeted therapeutic applications.

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